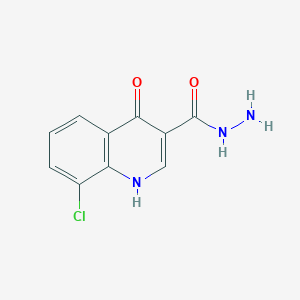

8-Chloro-4-hydroxyquinoline-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-4-oxo-1H-quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-7-3-1-2-5-8(7)13-4-6(9(5)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADGDABLWFHLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 8-chloro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Amine derivatives of the original compound.

Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 8-Cl-4-OH-QCA is utilized as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new chemical entities with enhanced properties.

- Antimicrobial Properties : Research indicates that 8-Cl-4-OH-QCA exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

- Anticancer Activity : In vitro studies have demonstrated that 8-Cl-4-OH-QCA possesses cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for notable cell lines are as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

The compound induces apoptosis and inhibits tumor cell proliferation, indicating its potential as an anticancer therapeutic agent.

Medical Applications

- Therapeutic Agent : The compound is being explored for its potential use in treating neurodegenerative diseases due to its ability to chelate metal ions, which may contribute to neuroprotection. Studies suggest that it can inhibit enzymes linked to neurodegeneration, making it a candidate for further investigation in this area .

Antimicrobial Efficacy Against Hospital Pathogens

A study evaluated the efficacy of 8-Cl-4-OH-QCA against multi-drug resistant strains isolated from hospital environments. The results showed significant antibacterial activity, suggesting its potential role in combating hospital-acquired infections.

Cytotoxicity Evaluation

In cytotoxicity assays involving various mammalian cell lines, 8-Cl-4-OH-QCA displayed minimal toxicity at therapeutic concentrations (0–200 µM), indicating a favorable safety profile for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide (CAS 588711-80-2)

- Structure : Retains the carbohydrazide group at position 3 but introduces a 4-ethylphenyl substituent at position 2.

6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide

- Structure: Chlorine at position 6, a ketone at position 2, and a dihydroquinoline backbone.

- Synthesis : Prepared via condensation reactions, highlighting the role of hydrazides as intermediates for heterocyclic systems .

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic Acid (CAS 927800-99-5)

Functional Group Modifications

4-Hydroxy-N′-(4-substituted-benzoyl)quinoline-3-carbohydrazides (6a–e)

- Structure: Derivatives of 4-hydroxyquinoline-3-carbohydrazide with benzoyl substituents (e.g., -H, -Cl, -OCH₃) on the hydrazide nitrogen.

- Synthesis : Produced via reaction with benzoyl chlorides in DMF, yielding 30–40% after recrystallization.

7-Chloro-4-(2-heterylidenehydrazinyl)quinolines (4a–f)

- Structure: Feature a hydrazinyl linkage at position 4 with heteroaromatic substituents (e.g., pyrazole, quinoline).

- Activity : Demonstrated antimicrobial efficacy against Gram-positive bacteria and fungi, attributed to the electron-withdrawing chloro group and planar heterocyclic moieties .

Biological Activity

8-Chloro-4-hydroxyquinoline-3-carbohydrazide (C_10H_9ClN_4O) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features a chloro substituent at the 8-position and a carbohydrazide functional group at the 3-position of the quinoline ring. The synthesis typically involves the reaction of 8-chloro-4-hydroxyquinoline with hydrazine derivatives under acidic or basic conditions, yielding the target compound in moderate to high yields.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 8-hydroxyquinoline derivatives, including this compound. Research shows that compounds containing the 8-hydroxyquinoline nucleus exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that derivatives of 8-hydroxyquinoline displayed inhibitory effects against Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cellular models. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving metal ion complexes, particularly with copper. For example, copper(II) complexes with derivatives have shown cytotoxicity against several cancer cell lines, including HeLa and A549 cells .

Table 2: Cytotoxicity of Copper Complexes Derived from 8-HQ

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cu(II) complex with 2-HQ | HeLa | <1 |

| Cu(II) complex with pyridinyl-HQ | A549 | <1 |

The biological activity of this compound is attributed to its ability to chelate metal ions, which plays a crucial role in its antimicrobial and anticancer properties. The binding of this compound to metal ions can disrupt cellular processes such as DNA replication and repair, leading to cell death.

Case Studies

A notable case study involved the evaluation of various derivatives of 8-hydroxyquinoline for their anticancer effects. Researchers found that specific substitutions on the quinoline ring significantly influenced cytotoxicity and selectivity towards cancer cells. For instance, compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .

Q & A

Q. How to optimize reaction conditions for improved yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.